molecular formula C10H11BrO B6228659 (1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 676133-23-6

(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No. B6228659
CAS RN: 676133-23-6
M. Wt: 227.1
InChI Key:
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Description

(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol, also known as (1R)-7-bromo-tetrahydronaphthalen-1-ol and abbreviated as (1R)-BTHN, is a brominated organic compound classified as a tetrahydronaphthalene. It is a colorless liquid with a melting point of -25°C and a boiling point of 181°C. It is insoluble in water but soluble in organic solvents such as ether and alcohol. (1R)-BTHN has a variety of applications in the laboratory and has been studied for its potential medical uses.

Scientific Research Applications

(1R)-BTHN has been studied for its potential medical uses. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has been studied as a potential treatment for a variety of diseases including diabetes, obesity, and neurodegenerative disorders. In addition, it has been studied as a potential treatment for depression and anxiety.

Mechanism of Action

The exact mechanism of action of (1R)-BTHN is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and reducing oxidative stress. It is also believed to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it is believed to have anti-cancer properties by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
(1R)-BTHN has been found to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress, inhibit pro-inflammatory cytokines, and induce apoptosis in cancer cells. Additionally, it has been found to have anti-diabetic, anti-obesity, and neuroprotective effects. It has also been found to have antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

The advantages of (1R)-BTHN for lab experiments include its high solubility in organic solvents, its low toxicity, and its availability in high yields from a variety of starting materials. The main limitation is that the exact mechanism of action is not fully understood.

Future Directions

Future research should focus on further elucidating the exact mechanism of action of (1R)-BTHN and its effects on various diseases and conditions. Additionally, further research should focus on determining the optimal dosage and form of (1R)-BTHN for various medical applications. Finally, further research should focus on developing new synthetic methods for the production of (1R)-BTHN.

Synthesis Methods

(1R)-BTHN can be synthesized from a variety of starting materials. One method involves the reaction of 1,2,3,4-tetrahydronaphthalene and bromine in aqueous acetic acid. The reaction is carried out at room temperature and yields (1R)-BTHN in high yields. Another method involves the reaction of 1,2,3,4-tetrahydronaphthalene and bromine in aqueous potassium hydroxide. This reaction also yields (1R)-BTHN in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "1,2,3,4-tetrahydronaphthalene", "N-bromosuccinimide", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "1. Bromination of 1,2,3,4-tetrahydronaphthalene with N-bromosuccinimide in the presence of light and heat to yield 7-bromo-1,2,3,4-tetrahydronaphthalene.", "2. Reduction of 7-bromo-1,2,3,4-tetrahydronaphthalene with sodium borohydride in methanol to yield (1R)-7-bromo-1,2,3,4-tetrahydronaphthalene.", "3. Oxidation of (1R)-7-bromo-1,2,3,4-tetrahydronaphthalene with sodium hydroxide and hydrogen peroxide to yield (1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol.", "4. Purification of the product by recrystallization from ethanol and diethyl ether, followed by drying over sodium sulfate." ] }

CAS RN

676133-23-6

Molecular Formula

C10H11BrO

Molecular Weight

227.1

Purity

95

Origin of Product

United States

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